USP Pharmaceutical Analytical Impurity (PAI) Designation: A Quantifiable Differentiator for Regulatory-Grade Analytical Applications
11-Keto-16alpha-hydroxyprednisolone is officially recognized as a USP Pharmaceutical Analytical Impurity (PAI) with Catalog No. 1A01250, intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities . In contrast, the closely related metabolite 16α-hydroxyprednisolone (CAS 13951-70-7) is cataloged as a separate USP PAI (Catalog No. 1A00880), indicating distinct regulatory identities . The USP PAI product line is released through a defined quality process designed to ensure identity and quality appropriate for analytical applications, a level of qualification not mandated for generic analytical standards .
| Evidence Dimension | Regulatory and Analytical Designation |
|---|---|
| Target Compound Data | USP PAI (Catalog No. 1A01250), associated with Budesonide |
| Comparator Or Baseline | 16α-Hydroxyprednisolone: USP PAI (Catalog No. 1A00880); Other Budesonide metabolites: No USP PAI designation |
| Quantified Difference | Distinct USP catalog numbers indicate separate regulatory identities and non-interchangeability for compendial applications. |
| Conditions | USP Pharmaceutical Analytical Impurity (PAI) product line, designated for analytical method development, validation, and quality control. |
Why This Matters
This official designation ensures regulatory acceptance and traceability, de-risking method validation and ANDA filings compared to using a non-designated analog.
